2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromene moiety and a diazaspirodecane core, which imparts distinct chemical and biological properties. It is of interest in various fields of scientific research due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Construction of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction. A common approach is the reaction of a diamine with a suitable diketone or dialdehyde under acidic or basic conditions.
Final Coupling: The chromene moiety is then coupled with the diazaspirodecane core through a nucleophilic substitution reaction, often using a halogenated intermediate and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the diazaspirodecane core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogenated intermediates are involved. Reagents such as sodium hydride or potassium carbonate can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels.
Pathways Involved: Could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(6-hydroxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-ethyl-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-21-8-3-6-20(19(21)23)7-9-22(14-20)12-15-10-16-11-17(24-2)4-5-18(16)25-13-15/h4-5,10-11H,3,6-9,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAYFLKSAUTKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)CC3=CC4=C(C=CC(=C4)OC)OC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.